(S)-1-(2,5-Dimethylphenyl)propan-1-amine hcl
Description
Stereochemical Features
- Chiral center : The first carbon of the propane chain binds to four distinct groups:
- Conformational analysis : The ortho-methyl group at the 2-position introduces steric bulk, favoring a conformation where the propane chain is oriented away from the methyl substituent to reduce van der Waals repulsions.
Electronic Structure
- The amine group participates in hydrogen bonding with the chloride ion in the hydrochloride salt, stabilizing the crystal lattice.
- Aromatic substituents : The electron-donating methyl groups at the 2- and 5-positions increase electron density on the benzene ring, influencing π-π stacking interactions in the solid state.
X-ray Crystallographic Studies and Unit Cell Parameters
While direct X-ray crystallographic data for (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride are not publicly available, analogous compounds provide insights into its likely crystal structure. For example, the closely related 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride (PubChem CID: 47000758) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters:
Predicted Features for (S)-1-(2,5-Dimethylphenyl)propan-1-amine Hydrochloride
- Hydrogen-bonding network : The amine group likely forms N–H···Cl hydrogen bonds with chloride ions, as seen in similar hydrochlorides.
- Packing arrangement : The para-methyl group at the 5-position may promote tighter packing compared to ortho-substituted isomers due to reduced steric hindrance.
Comparative Structural Analysis with Ortho/Meta/Para Isomers
The positional isomerism of methyl groups on the benzene ring significantly impacts molecular geometry and physicochemical properties. Below, we compare (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride with its structural isomers:
| Isomer | Substituent Positions | Key Structural Features |
|---|---|---|
| 2,5-Dimethyl (target) | 2-, 5- | - Ortho-methyl induces steric hindrance - Para-methyl allows symmetric π-stacking |
| 2,3-Dimethyl | 2-, 3- | - Adjacent methyl groups increase steric bulk - Distorted propane chain conformation |
| 2,4-Dimethyl | 2-, 4- | - Meta-methyl reduces symmetry - Moderate steric effects |
| 3,5-Dimethyl | 3-, 5- | - Symmetric para-substitution - Minimal steric hindrance |
Key Observations
- Steric effects : The 2,5-dimethyl isomer experiences moderate steric strain between the ortho-methyl group and the propane chain, whereas the 2,3-dimethyl isomer exhibits severe steric crowding.
- Symmetry : The 3,5-dimethyl isomer benefits from para-substitution symmetry, potentially enhancing crystallinity compared to the asymmetric 2,4-dimethyl isomer.
- Hydrogen bonding : All isomers form N–H···Cl interactions in their hydrochloride salts, but packing efficiency varies with substituent positions.
This comparative analysis underscores the structural uniqueness of (S)-1-(2,5-dimethylphenyl)propan-1-amine hydrochloride and its distinction from related isomers.
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-7-8(2)5-6-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
KJIOSXQZANUDNX-MERQFXBCSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)C)C)N.Cl |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to obtain the pure enantiomer.
Salt Formation: Converting the free base to its hydrochloride salt using gaseous hydrogen chloride or concentrated hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a chiral auxiliary or ligand in asymmetric synthesis.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industries.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 3,5-Dimethyl Substitution
Compound : (S)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
CAS : 2514723-69-2
Molecular Formula : C₁₁H₁₈ClN
Key Differences :
Functional Group Variation: Methoxy Substitution
Compound: (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride CAS: 2061996-57-2 Molecular Formula: C₁₄H₂₇NO₄ (includes methoxy groups) Key Differences:
- Methoxy (-OCH₃) groups replace methyl (-CH₃) groups, increasing electron density on the aromatic ring.
- Higher molecular weight (231.72 g/mol ) due to oxygen atoms.
- Potential for enhanced hydrogen bonding, affecting solubility and pharmacokinetics. Hazards: Similar warnings (H302, H315, H319, H335) but with precautionary statements emphasizing respiratory safety (P261, P305+P351+P338) .
Chain Length and Branching Variations
Compound : (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
CAS : 1228093-32-0
Molecular Formula : C₁₃H₂₂ClN
Key Differences :
Simplified Analog: Shorter Carbon Chain
Compound: (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride CAS: 1304771-27-4 Molecular Formula: C₉H₁₄ClNO Key Differences:
- Ethanamine (2-carbon) chain instead of propan-1-amine.
- Single methoxy group at the 3-position.
Implications : Reduced steric bulk may enhance binding to flat receptor sites but decrease metabolic stability .
Tabulated Comparison of Key Properties
Biological Activity
(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride, commonly referred to as a substituted phenylpropylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17N·HCl
- Molecular Weight : 215.73 g/mol
- Structure : Characterized by a propanamine backbone with a dimethyl-substituted phenyl group.
(S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl is believed to interact primarily with neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may act as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
- CNS Stimulant Activity : Research indicates that this compound exhibits stimulant properties, potentially enhancing alertness and reducing fatigue.
- Antidepressant Potential : Its action on serotonin receptors suggests possible antidepressant effects, similar to other compounds targeting the serotonergic system.
- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may offer neuroprotection in models of neurodegenerative diseases.
Study 1: Serotonin Receptor Interaction
A study evaluated the binding affinity of various phenylpropylamines to serotonin receptors. The results indicated that this compound had a significant binding affinity for the 5-HT1A receptor, suggesting its role as a potential therapeutic agent for anxiety and depression-related disorders .
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| This compound | 5-HT1A | 50 |
| Reference Compound | 5-HT1A | 100 |
Study 2: Dopaminergic Activity
In another investigation focusing on dopaminergic activity, this compound was shown to promote dopamine release in vitro. This effect was linked to its ability to inhibit dopamine reuptake, making it a candidate for further research in treating disorders like ADHD .
| Parameter | Value |
|---|---|
| EC50 (Dopamine Release) | 75 nM |
| Emax (Max Effect) | 120% |
Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Primary Action | Notable Effects |
|---|---|---|
| (R)-1-(2,5-Dimethylphenyl)propan-1-amine | CNS Stimulant | Similar stimulant effects but lower affinity for serotonin receptors |
| Racemic Mixture | Mixed effects | Broader range of activity but less specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
